4-Amino-6-chloropyridin-3-ol hydrochloride
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Overview
Description
4-Amino-6-chloropyridin-3-ol hydrochloride is a chemical compound with the molecular formula C5H6Cl2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloropyridin-3-ol hydrochloride typically involves the chlorination of 4-amino-3-hydroxypyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a base like pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through crystallization or distillation. The hydrochloride salt is then formed by treating the purified compound with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloropyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Amino-6-chloropyridin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloropyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxypyridine: A precursor in the synthesis of 4-Amino-6-chloropyridin-3-ol hydrochloride.
6-Chloropyridin-3-ol: A related compound with similar chemical properties.
4-Amino-2-chloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential biological activities make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H6Cl2N2O |
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Molecular Weight |
181.02 g/mol |
IUPAC Name |
4-amino-6-chloropyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H5ClN2O.ClH/c6-5-1-3(7)4(9)2-8-5;/h1-2,9H,(H2,7,8);1H |
InChI Key |
VMDZQXOLLZSNRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)N.Cl |
Origin of Product |
United States |
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